N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a dioxaborolane moiety, and a trifluoromethoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is often introduced through borylation reactions, typically using boronic acids or esters.
Attachment of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Benzenesulfonamide Core: The sulfonamide group is usually introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the dioxaborolane moiety.
Reduction: Reduction reactions could target the sulfonamide group or the trifluoromethoxy group.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible applications in the development of antibiotics or other therapeutic agents.
Medicine
Medicinal applications could include the development of drugs targeting specific enzymes or receptors. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group could mimic natural substrates, while the trifluoromethoxy group might enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylbenzenesulfonamide: Lacks the dioxaborolane and trifluoromethoxy groups.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the cyclopropyl and trifluoromethoxy groups.
2-(trifluoromethoxy)benzenesulfonamide: Lacks the cyclopropyl and dioxaborolane groups.
Uniqueness
The unique combination of functional groups in N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide makes it a valuable compound for various applications. The cyclopropyl group adds strain and reactivity, the dioxaborolane moiety offers potential for cross-coupling reactions, and the trifluoromethoxy group enhances stability and bioavailability.
Properties
Molecular Formula |
C16H21BF3NO5S |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H21BF3NO5S/c1-14(2)15(3,4)26-17(25-14)10-5-8-13(12(9-10)24-16(18,19)20)27(22,23)21-11-6-7-11/h5,8-9,11,21H,6-7H2,1-4H3 |
InChI Key |
GGPICQOOLDQTAG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)NC3CC3)OC(F)(F)F |
Origin of Product |
United States |
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